N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a tricyclic scaffold with an oxygen atom in the seven-membered ring. Key structural features include:
- 8-Chloro substitution: Enhances electronic effects and steric interactions.
- 3,5-Dimethylbenzamide side chain: Modulates lipophilicity and receptor-binding affinity.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-12-7-13(2)9-14(8-12)21(26)24-16-4-6-19-17(11-16)22(27)25-18-10-15(23)3-5-20(18)28-19/h3-11H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAQHUAWQDOQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often involves the reaction of aniline derivatives with benzoic acids, followed by intramolecular cyclization to form the tricyclic scaffold.
Benzamide Formation: The final step involves the coupling of the dibenzo[b,f][1,4]oxazepine derivative with 3,5-dimethylbenzoic acid under amide bond-forming conditions, typically using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chlorine atom can be substituted with various nucleophiles under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups replacing the chlorine atom .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist at certain neurotransmitter receptors, thereby modulating signal transduction pathways . The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights structural differences and similarities with key analogues:
Key Observations :
Pharmacological and Physicochemical Properties
- Receptor Binding : Thiazepine derivatives () show D₂ dopamine receptor antagonism, suggesting the target compound may share similar mechanisms.
- Metabolic Stability : Methanesulfonyl groups () enhance metabolic resistance compared to unsubstituted lactams.
- Lipophilicity : The 3,5-dimethylbenzamide group in the target compound likely increases logP vs. polar substituents (e.g., 4-methoxy in ).
Structure-Activity Relationship (SAR) Trends
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a dibenzo[b,f][1,4]oxazepine core with a chloro substituent and a dimethylbenzamide moiety. The molecular formula is , and it has a molecular weight of approximately 365.83 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O2 |
| Molecular Weight | 365.83 g/mol |
| CAS Number | 922084-11-5 |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within the central nervous system. Research indicates that this compound may act as an antagonist at dopamine D2 receptors, which are crucial for regulating various neurological functions.
Key Mechanisms:
- Dopamine D2 Receptor Antagonism: This interaction may lead to therapeutic effects in conditions like schizophrenia and other neuropsychiatric disorders.
- Modulation of Signaling Pathways: The compound may influence pathways related to inflammation and apoptosis, contributing to its pharmacological profile.
Biological Activity and Pharmacological Effects
- Antipsychotic Potential : Compounds similar to this compound have demonstrated antipsychotic properties in various studies. The inhibition of dopamine D2 receptors is associated with reduced psychotic symptoms.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells.
- Antitumor Activity : Some derivatives of the dibenzo[b,f][1,4]oxazepine class have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
Case Study 1: Antipsychotic Activity
A study evaluated the efficacy of this compound in animal models of schizophrenia. Results indicated significant reductions in hyperactivity and stereotypic behaviors compared to control groups. These findings support the compound's potential as a novel antipsychotic agent.
Case Study 2: Neuroprotection
Research conducted on primary neuronal cultures demonstrated that treatment with this compound led to decreased cell death under oxidative stress conditions. The compound's ability to reduce reactive oxygen species (ROS) levels suggests its role as a neuroprotective agent.
Case Study 3: Antitumor Activity
In vitro assays on various cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity. Further investigations into its mechanism revealed induction of apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide, and how can reaction yields be optimized?
- Answer : The synthesis typically involves coupling the dibenzo[b,f][1,4]oxazepinone core (e.g., 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one) with 3,5-dimethylbenzamide derivatives via amidation or nucleophilic substitution.
- Optimization Strategies :
- Use factorial design experiments to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling) .
- Monitor reaction progress with HPLC-MS to identify intermediates and byproducts.
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to improve yield .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR (DMSO-d6 or CDCl3) to confirm substituent positions, especially the chloro and oxazepinone groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological targets?
- Answer :
- Hypothesis-Driven Design : Modify substituents (e.g., chloro, methyl groups) while retaining the oxazepinone core. Synthesize analogs via combinatorial chemistry .
- In Silico Screening : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinity to targets (e.g., kinases, GPCRs). Compare with experimental IC50 values from enzyme inhibition assays .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Address contradictions by validating outliers with dose-response curves .
Q. What experimental approaches can resolve contradictory data in pharmacokinetic (PK) or toxicity studies of this compound?
- Answer :
- Mechanistic Studies : Conduct metabolic stability assays (e.g., liver microsomes) to identify reactive metabolites. Use LC-MS/MS to quantify degradation products .
- In Vivo/In Vitro Correlation (IVIVC) : Compare PK profiles in rodent models with human hepatocyte data. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses .
- Statistical Reconciliation : Employ Bayesian meta-analysis to harmonize conflicting toxicity data (e.g., LD50 variations) across studies .
Q. How can researchers optimize the compound’s solubility and bioavailability without compromising target affinity?
- Answer :
- Salt/Co-Crystal Screening : Test counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility. Characterize stability via DSC/TGA .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the 3,5-dimethylbenzamide moiety. Evaluate release kinetics in simulated biological fluids .
- Nanoparticle Formulation : Use lipid-based or polymeric carriers (e.g., PLGA nanoparticles) to improve oral bioavailability. Monitor release profiles via Franz diffusion cell assays .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response data in preclinical studies?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R. Report EC50/IC50 with 95% confidence intervals.
- Bootstrap Resampling : Assess robustness of EC50 estimates in small-sample studies.
- ANOVA with Post Hoc Tests : Compare efficacy across analogs (e.g., Tukey’s HSD for multiple comparisons) .
Q. How should researchers address batch-to-batch variability in compound synthesis for reproducibility?
- Answer :
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagram). Use DOE to establish a design space for synthesis .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction consistency .
- Stability Studies : Store batches under ICH guidelines (25°C/60% RH) and track degradation via accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
